Triamterene - 396-01-0

Triamterene

Catalog Number: EVT-286718
CAS Number: 396-01-0
Molecular Formula: C12H11N7
Molecular Weight: 253.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triamterene is a pteridine derivative studied in various scientific research contexts. It is classified as a potassium-sparing diuretic due to its ability to increase sodium excretion while reducing potassium loss in the kidneys. [] This property makes it a subject of interest for investigating renal physiology and electrolyte transport mechanisms.

Future Directions

Elucidating Structure-Activity Relationships:

Further research is needed to establish clear structure-activity relationships for Triamterene and its derivatives. [] Understanding how structural modifications influence its pharmacological properties could lead to the development of novel compounds with improved efficacy, selectivity, and safety profiles for research applications.

Source and Classification

Triamterene was first synthesized in the 1960s and is classified under the category of thiazide-like diuretics. It operates on the renal tubules, specifically the distal convoluted tubule and collecting duct, where it acts on epithelial sodium channels.

Synthesis Analysis

The synthesis of triamterene involves several steps that can vary depending on the method employed. A notable method includes the condensation reaction of 5-nitrosos-2,4,6-triaminopyrimidine with benzyl acetonitrile in the presence of a base catalyst. Key parameters for this synthesis include:

  1. Reagents:
    • 5-nitrosos-2,4,6-triaminopyrimidine
    • Benzyl acetonitrile
    • Base catalyst (e.g., sodium hydroxide)
    • Aprotic polar solvent (e.g., dimethylacetamide)
  2. Procedure:
    • The reaction mixture is heated to temperatures between 50°C to 120°C for several hours (3-10 hours) while stirring.
    • After cooling, the crude product is filtered and refined using an appropriate solvent, yielding a high purity product with yields reaching up to 85.7% .

This method emphasizes environmental considerations by minimizing waste and allowing solvent recovery through distillation.

Molecular Structure Analysis

Triamterene has a complex molecular structure characterized by its pteridine backbone. The molecular formula for triamterene is C13H11N7C_{13}H_{11}N_7, and its structure can be described as follows:

  • Molecular Weight: Approximately 253.27 g/mol.
  • Structural Features:
    • Contains a pteridine ring system.
    • Substituted with amino groups at positions 2, 4, and 6, which contribute to its biological activity.

The three-dimensional arrangement of atoms in triamterene allows it to effectively interact with specific receptors in the renal tubules, facilitating its diuretic action.

Chemical Reactions Analysis

Triamterene participates in various chemical reactions primarily related to its pharmacological activity:

  1. Decomposition Reactions: Under certain conditions, triamterene can decompose into simpler nitrogenous compounds.
  2. Charge Transfer Complexes: It can form charge transfer complexes with electron acceptors, which may enhance its solubility and bioavailability .
  3. Analytical Reactions: Triamterene can be quantitatively analyzed using spectrophotometric methods that exploit its unique absorbance characteristics at specific wavelengths (e.g., 360 nm) for detection .

These reactions are essential for both its therapeutic applications and analytical assessments.

Mechanism of Action

The mechanism of action of triamterene primarily involves:

  • Inhibition of Sodium Channels: Triamterene selectively inhibits epithelial sodium channels located in the distal nephron segments (distal convoluted tubule and collecting duct). This inhibition reduces sodium reabsorption back into the bloodstream.
  • Potassium Conservation: By preventing sodium reabsorption without affecting potassium excretion, triamterene helps maintain potassium levels in patients who might otherwise experience hypokalemia from other diuretics.

This dual action makes triamterene particularly useful in combination therapies for hypertension and heart failure.

Physical and Chemical Properties Analysis

Triamterene exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylacetamide; poorly soluble in water.
  • Melting Point: Approximately 200°C.
  • pH Stability: Stable across a range of pH levels but may degrade under extreme acidic or basic conditions.

These properties influence its formulation into pharmaceutical products and its behavior within biological systems.

Applications

Triamterene has several significant applications:

  1. Medical Uses:
    • Treatment of hypertension.
    • Management of edema associated with congestive heart failure or liver cirrhosis.
    • Often combined with thiazide diuretics to counteract potassium loss.
  2. Research Applications:
    • Investigated for potential use in polymer-based drug delivery systems to improve solubility and bioavailability .
    • Studied for interactions with various organic compounds to understand charge transfer mechanisms.
  3. Analytical Chemistry:
    • Employed as a standard reference compound in chromatographic analyses due to its distinct spectral properties .
Historical Context and Discovery of Triamterene

Origins in Medicinal Chemistry: Pteridine Derivatives and Early Diuretic Research

Triamterene (2,4,7-triamino-6-phenylpteridine) emerged from systematic exploration of pteridine derivatives, inspired by naturally occurring compounds like folic acid and riboflavin. The discovery pathway began when researchers observed that xanthopterin, a naturally occurring pteridine, influenced renal sodium excretion. This prompted SmithKline & French Laboratories to launch a medicinal chemistry program in the 1950s aimed at developing potassium-sparing diuretics. Unlike aldosterone antagonists (e.g., spironolactone), triamterene was designed to directly inhibit renal sodium reabsorption without hormonal interference [3] [5].

Early structure-activity studies revealed that substituting the pteridine ring at position 6 with a phenyl group enhanced natriuretic effects while minimizing potassium loss. This pharmacophore became the foundation for triamterene’s distinct mechanism: direct epithelial sodium channel (ENaC) blockade in the distal nephron’s collecting tubules. By competitively inhibiting luminal sodium uptake, triamterene reduced potassium secretion—a breakthrough for managing hypokalemia during diuresis [3] [9].

Table 1: Key Pteridine Derivatives in Diuretic Development

CompoundStructureRenal Action
XanthopterinNatural pteridineMild natriuresis
Triamterene6-phenyl-2,4,7-triaminopteridineENaC inhibition → K+ sparing
Hydroxytriamterene4-hydroxy metaboliteActive metabolite; similar potency

Development Timeline: SmithKline & French Laboratories' Contributions

SmithKline & French (SKF) spearheaded triamterene’s translation from bench to clinic:

  • 1961: First clinical studies confirmed triamterene’s natriuretic and potassium-sparing effects in humans. Doses of 100–200 mg/day significantly increased sodium excretion without provoking hypokalemia, distinguishing it from thiazides [3] [8].
  • 1962: Pilot trials demonstrated enhanced efficacy when co-administered with hydrochlorothiazide (HCTZ). This synergy stemmed from complementary nephron targeting: HCTZ blocked the cortical diluting segment, while triamterene acted distally [3] [9].
  • 1964: SKF launched triamterene as a single agent under the brand Dyrenium—the second potassium-sparing diuretic approved in the US after spironolactone. It filled a critical niche for patients with thiazide-induced electrolyte disturbances [3].
  • 1965: The fixed-dose combination Dyazide (triamterene 50 mg/HCTZ 25 mg) received FDA approval. Its commercial success peaked in 1986 with $325 million in sales, making it the most prescribed drug in the US [3] [10].

Patent expirations (1980) triggered generic competition but faced hurdles. Early generic formulations exhibited bioequivalence failures due to triamterene’s pH-dependent solubility and instability. This culminated in the 1991 Bolar Pharmaceutical scandal, where fraudulent bioequivalence data led to criminal charges and a $10M fine. These events underscored the formulation challenges inherent to combination diuretics [3] [10].

Evolution of Combination Therapies: Triamterene-Hydrochlorothiazide Synergy

The triamterene-HCTZ combination represented a pharmacodynamic breakthrough:

  • Mechanistic Synergy: HCTZ inhibits the Na+-Cl- cotransporter in the distal convoluted tubule, increasing distal sodium delivery. Triamterene then blocks ENaC-mediated sodium reabsorption in the collecting duct, simultaneously attenuating HCTZ-induced potassium wasting [5] [9]. A 1989 study confirmed this in mild hypertension: triamterene 37.5 mg/HCTZ 25 mg reduced blood pressure by –15.0/–9.6 mmHg while maintaining normokalemia [2].
  • Formulation Innovations: Initial Dyazide capsules faced batch variability due to triamterene’s hydrophobicity. In 1984, Mylan Pharmaceuticals introduced Maxzide (triamterene 75 mg/HCTZ 50 mg) using a novel wet granulation process with acid stabilizers. This improved dissolution kinetics, enabling once-daily dosing and consistent bioavailability [8] [10].

Table 2: Clinical Outcomes of Key Triamterene-HCTZ Formulations

ParameterDyazide (50/25 mg)Maxzide (75/50 mg)Study
BP Reduction (mmHg)–14.5/–9.1–16.2/–10.3Blume et al. (1984)
Response Rate59%78%PACT (1989)
Hypokalemia Risk4.1%1.8%Postmarketing surveillance (n=70,898)

Postmarketing surveillance of 70,898 patients (1989) validated the combination’s clinical impact: 61.3% achieved sustained blood pressure control without dose adjustments, and hypokalemia incidence was <2% with Maxzide—significantly lower than HCTZ monotherapy [4]. This cemented triamterene-HCTZ as a cornerstone antihypertensive strategy, particularly for salt-sensitive or diuretic-resistant hypertension [2] [4].

Properties

CAS Number

396-01-0

Product Name

Triamterene

IUPAC Name

6-phenylpteridine-2,4,7-triamine

Molecular Formula

C12H11N7

Molecular Weight

253.26 g/mol

InChI

InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)

InChI Key

FNYLWPVRPXGIIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Very slightly soluble in water (<0.1%)
Slightly soluble in water (1 in 1000)
In water, less than 0.1% at 50 °C
Slightly soluble in ethanol (1 in 3000), chloroform (1 in 4000)
Soluble in formic acid; sparingly soluble in methoxyethanol; very slightly soluble in acetic acid, dilute mineral acids
For more Solubility (Complete) data for Triamterene (7 total), please visit the HSDB record page.

Synonyms

BRN 0266723; BRN0266723; BRN-0266723; Triamterene; Diucelpin; Diurene

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.